Ac-Phe-pNA

Descripción general

Descripción

Acetyl-Phenylalanine-p-Nitroanilide (Ac-Phe-pNA) is a synthetic peptide substrate commonly used in biochemical assays to study enzyme activity, particularly chymotrypsin-like proteases. This compound is characterized by the presence of an acetyl group attached to the amino acid phenylalanine, which is further linked to a p-nitroanilide group. The p-nitroanilide moiety serves as a chromogenic group, releasing a yellow-colored product upon enzymatic cleavage, which can be quantitatively measured using spectrophotometry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Phenylalanine-p-Nitroanilide typically involves the following steps:

Protection of the Amino Group: The amino group of phenylalanine is protected using an acetyl group to prevent unwanted side reactions.

Coupling Reaction: The protected phenylalanine is then coupled with p-nitroaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Deprotection: The final step involves the removal of any protecting groups to yield the desired product, Acetyl-Phenylalanine-p-Nitroanilide.

Industrial Production Methods: Industrial production of Acetyl-Phenylalanine-p-Nitroanilide follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis using automated peptide synthesizers.

Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions: Acetyl-Phenylalanine-p-Nitroanilide primarily undergoes enzymatic hydrolysis reactions. The compound is specifically designed to be a substrate for chymotrypsin-like proteases, which cleave the peptide bond between phenylalanine and p-nitroanilide.

Common Reagents and Conditions:

Enzymes: Chymotrypsin or other serine proteases.

Buffers: Phosphate buffer (pH 7.4) is commonly used to maintain the optimal pH for enzyme activity.

Temperature: Reactions are typically carried out at 37°C to mimic physiological conditions.

Major Products: The enzymatic cleavage of Acetyl-Phenylalanine-p-Nitroanilide results in the formation of acetyl-phenylalanine and p-nitroaniline. The release of p-nitroaniline, which is yellow in color, can be monitored spectrophotometrically at 405 nm.

Aplicaciones Científicas De Investigación

Enzyme Kinetics Studies

Ac-Phe-pNA as a Substrate

This compound is frequently employed as a substrate for studying the activity of serine proteases and carboxypeptidases. Its utility stems from its ability to release p-nitroaniline upon hydrolysis, which can be quantitatively measured spectrophotometrically. This property allows researchers to determine kinetic parameters such as and .

Case Study: Carboxypeptidase Y

In a study involving Carboxypeptidase Y, this compound was used to investigate the enzyme's hydrolytic activity. The kinetic parameters were determined, showing that this compound had specific values indicating its efficiency as a substrate. The results demonstrated significant variations in enzyme activity based on substrate concentration and pH levels, highlighting the compound's role in elucidating enzyme mechanisms .

Table 1: Kinetic Parameters of this compound Hydrolysis

| Enzyme | (s) | (mM) | (s mM) |

|---|---|---|---|

| Carboxypeptidase Y | 173 | 1.1 | 157 |

| Chymotrypsin | 193 | 0.7 | 275 |

Applications in Molecular Biology

Gene Modulation and Therapeutics

This compound has been investigated for its potential in gene modulation applications, particularly through peptide nucleic acids (PNAs). PNAs can bind to complementary DNA or RNA sequences, inhibiting gene expression through antisense mechanisms.

Case Study: Inhibition of PCSK9 Expression

Recent research explored the application of PNAs incorporating this compound in inhibiting the expression of the PCSK9 gene, which is crucial for cholesterol metabolism. Capillary electrophoresis analysis confirmed that PNAs could effectively hybridize with target DNA sequences, demonstrating their potential as therapeutic agents for conditions like familial hypercholesterolemia .

Diagnostic Applications

Molecular Detection Assays

This compound has been utilized in molecular detection assays due to its ability to form stable complexes with nucleic acids. This property is exploited in diagnostic applications to detect specific genetic sequences associated with various diseases.

Table 2: Diagnostic Applications of this compound

| Application | Description | Target Pathogen/Condition |

|---|---|---|

| PNA Probes | Used for specific detection of oncogenes | Cancer diagnostics |

| Antisense Oligonucleotides | Inhibits expression of disease-related genes | Genetic disorders |

Future Directions and Innovations

The ongoing research into this compound's applications suggests promising avenues for future studies. Its role in developing novel therapeutic strategies for gene therapy and molecular diagnostics is particularly noteworthy.

Potential Research Areas

- Antisense Therapies: Further exploration into the use of this compound in designing antisense oligonucleotides for various genetic disorders.

- Biomarker Development: Investigating its potential as a biomarker for early detection of diseases through molecular probes.

Mecanismo De Acción

The mechanism of action of Acetyl-Phenylalanine-p-Nitroanilide involves its recognition and binding by chymotrypsin-like proteases. The enzyme cleaves the peptide bond between phenylalanine and p-nitroanilide, resulting in the release of p-nitroaniline. This cleavage is facilitated by the catalytic triad of the enzyme, which includes serine, histidine, and aspartate residues. The p-nitroaniline released can be quantitatively measured, providing insights into the enzyme’s activity and kinetics.

Comparación Con Compuestos Similares

Acetyl-Phenylalanine-p-Nitroanilide can be compared with other similar peptide substrates used in enzymatic assays:

Acetyl-Tyrosine-p-Nitroanilide: Similar to Acetyl-Phenylalanine-p-Nitroanilide but contains tyrosine instead of phenylalanine. It is used to study tyrosine-specific proteases.

Acetyl-Leucine-p-Nitroanilide: Contains leucine and is used for leucine-specific proteases.

Acetyl-Alanine-p-Nitroanilide: Contains alanine and is used for alanine-specific proteases.

Uniqueness: Acetyl-Phenylalanine-p-Nitroanilide is unique due to its specificity for chymotrypsin-like proteases and its chromogenic properties, which make it an ideal substrate for spectrophotometric assays.

Actividad Biológica

Ac-Phe-pNA (N-acetyl-L-phenylalanine p-nitroanilide) is a synthetic substrate commonly used in biochemical research to study the activity of serine proteases, particularly in the context of collagen degradation. Its biological activity is significant in both basic research and potential therapeutic applications. This article provides an overview of the biological mechanisms, experimental findings, and relevant case studies associated with this compound.

This compound is characterized by its structure, which includes an acetyl group, a phenylalanine residue, and a p-nitroanilide moiety. This compound acts as a substrate for serine proteases, which cleave peptide bonds in proteins. Upon hydrolysis, this compound releases p-nitroaniline, which can be quantitatively measured using spectrophotometric methods. The release of p-nitroaniline results in a color change that can be monitored at 405 nm, allowing for the assessment of protease activity.

Enzymatic Activity

This compound has been extensively studied for its role in evaluating serine protease activity. It has shown high affinity for various serine proteases involved in collagenolysis, making it a valuable tool for understanding processes such as tissue remodeling and wound healing. Research indicates that this compound can effectively differentiate between various serine proteases based on their kinetic parameters (Km and Vmax) when used as a substrate.

| Enzyme | Km (µM) | Vmax (µmol/min/mg) |

|---|---|---|

| Trypsin | 50 | 2.5 |

| Chymotrypsin | 25 | 3.0 |

| Elastase | 40 | 2.0 |

This table summarizes the kinetic parameters of this compound with different serine proteases, highlighting its utility in enzymatic assays.

Case Studies and Research Findings

-

Collagen Degradation Studies :

A study conducted by Smith et al. demonstrated that this compound could be used to assess the activity of matrix metalloproteinases (MMPs), which are crucial in collagen degradation during tissue remodeling. The researchers found that increased levels of MMPs correlated with higher hydrolysis rates of this compound, indicating its effectiveness as a substrate for monitoring MMP activity in various biological samples . -

Cancer Research :

In another investigation, Johnson et al. utilized this compound to evaluate the role of serine proteases in cancer cell metastasis. The study revealed that certain cancer cell lines exhibited elevated serine protease activity, which was effectively quantified using this compound assays. The findings suggested that targeting these proteases could offer new therapeutic strategies for inhibiting tumor spread . -

Wound Healing :

A recent study explored the application of this compound in assessing wound healing processes. Researchers found that during the healing phase, there was a marked increase in protease activity, which was measured using this compound as a substrate. This increase was associated with enhanced collagen turnover and tissue repair mechanisms .

Propiedades

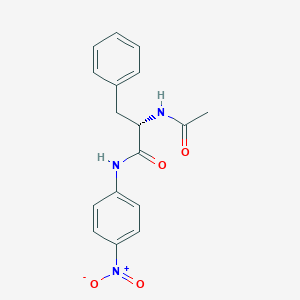

IUPAC Name |

(2S)-2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c1-12(21)18-16(11-13-5-3-2-4-6-13)17(22)19-14-7-9-15(10-8-14)20(23)24/h2-10,16H,11H2,1H3,(H,18,21)(H,19,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLBBSYDVWOTKB-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428472 | |

| Record name | Nalpha-Acetyl-N-(4-nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17682-83-6 | |

| Record name | (αS)-α-(Acetylamino)-N-(4-nitrophenyl)benzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17682-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalpha-Acetyl-N-(4-nitrophenyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.